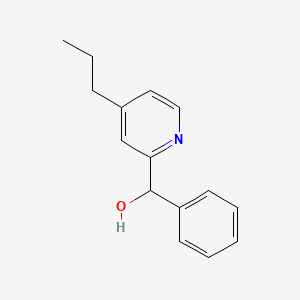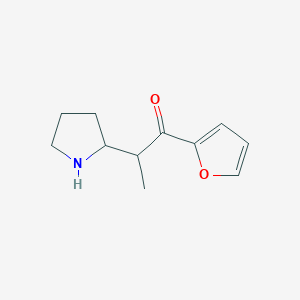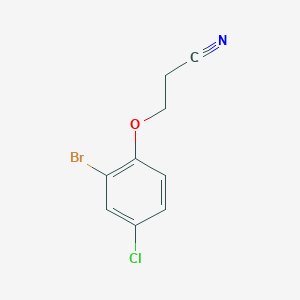
1-(4-Fluorophenyl)-2-iodoethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorophenyl)-2-iodoethan-1-ol is an organic compound characterized by the presence of a fluorophenyl group and an iodine atom attached to an ethan-1-ol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-2-iodoethan-1-ol typically involves the reaction of 4-fluorobenzaldehyde with iodine and a reducing agent. One common method is the reduction of 4-fluorobenzaldehyde with sodium borohydride in the presence of iodine, which yields the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Fluorophenyl)-2-iodoethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The iodine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The iodine atom can be substituted with other nucleophiles, such as halides, amines, or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products
Oxidation: 4-Fluorophenylacetaldehyde or 4-fluorophenylacetone.
Reduction: 1-(4-Fluorophenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(4-Fluorophenyl)-2-iodoethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Fluorophenyl)-2-iodoethan-1-ol involves its interaction with various molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects. The hydroxyl group can also form hydrogen bonds, further influencing the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Fluorophenyl)ethanol: Lacks the iodine atom, making it less reactive in certain substitution reactions.
1-(4-Iodophenyl)-2-ethanol: Similar structure but without the fluorine atom, affecting its electronic properties.
4-Fluorobenzyl alcohol: A simpler structure with only a hydroxyl group attached to the fluorophenyl ring.
Uniqueness
1-(4-Fluorophenyl)-2-iodoethan-1-ol is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric properties. This combination allows for versatile reactivity and the ability to participate in a wide range of chemical transformations, making it a valuable compound in synthetic and medicinal chemistry.
Propiedades
Fórmula molecular |
C8H8FIO |
|---|---|
Peso molecular |
266.05 g/mol |
Nombre IUPAC |
1-(4-fluorophenyl)-2-iodoethanol |
InChI |
InChI=1S/C8H8FIO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,11H,5H2 |
Clave InChI |
MSPPIJOSWHXHSW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(CI)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(6-Fluoropyridin-3-YL)methyl]piperazine](/img/structure/B13081352.png)



![Methyl 3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate](/img/structure/B13081380.png)


![5-[2-(Trifluoromethyl)phenyl]oxolane-2-carboxamide](/img/structure/B13081390.png)
![(1-Cyclopropylethyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine](/img/structure/B13081396.png)

![Boronic acid, b-[3-[[(3-pyridinylmethyl)amino]carbonyl]phenyl]-](/img/structure/B13081413.png)



